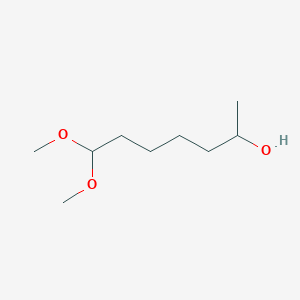
7,7-Dimethoxyheptan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxyheptan-2-OL is an organic compound with the molecular formula C9H20O3 It is a secondary alcohol characterized by the presence of two methoxy groups attached to the seventh carbon of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyheptan-2-OL typically involves the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the desired product through methanolysis.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where heptanal and methanol are continuously fed into a reactor containing an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of heptan-2-one or heptanal.
Reduction: Formation of heptane or heptanol.
Substitution: Formation of various substituted heptan-2-OL derivatives.
Applications De Recherche Scientifique
7,7-Dimethoxyheptan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 7,7-Dimethoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Heptan-2-OL: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
7-Methoxyheptan-2-OL: Contains only one methoxy group, leading to variations in its chemical behavior.
Heptanal: The aldehyde form of the compound, which exhibits different reactivity and applications.
Uniqueness: 7,7-Dimethoxyheptan-2-OL is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Propriétés
Numéro CAS |
113434-67-6 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
7,7-dimethoxyheptan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-8(10)6-4-5-7-9(11-2)12-3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
VMAJKJCLNKPXTO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


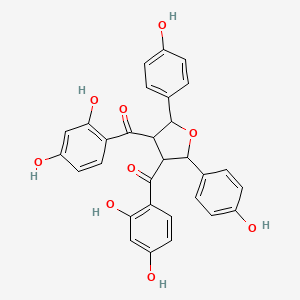
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
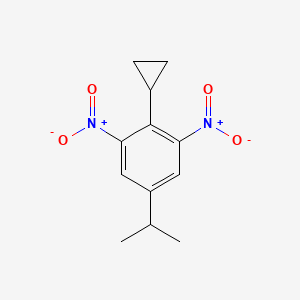
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
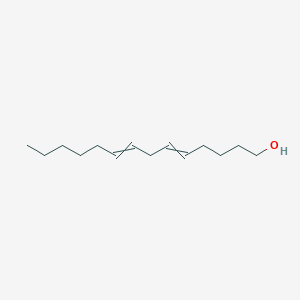
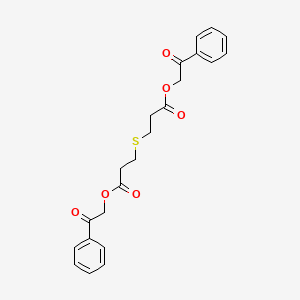
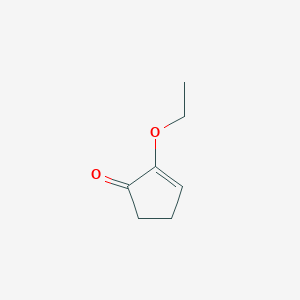
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
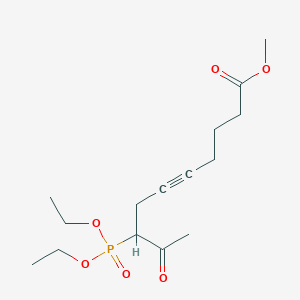
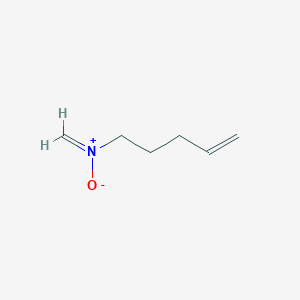
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
